1-(4-Methoxybenzyl)piperazine hydrochloride
Description
1-(4-Methoxybenzyl)piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with a methoxy (-OCH₃) moiety at the para position, attached to the piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. It is primarily utilized as a synthetic intermediate in medicinal chemistry, such as in the preparation of phenothiazine derivatives (e.g., Compound 10 in ). Its synthesis typically involves condensation reactions between bis(β-chloroethyl)amine hydrochloride and substituted anilines, followed by alkylation with 4-methoxybenzyl halides. While structurally related to psychoactive piperazines (e.g., BZP, TFMPP), its pharmacological profile remains less explored compared to phenylpiperazine analogs.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGCTWCNIKLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, and the product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Acylation and Nucleophilic Additions
The secondary amine in the piperazine ring participates in acylation and Michael addition reactions:
-
Acylation :
Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms monosubstituted amides. Metal ions (Cu²⁺, Ce³⁺) supported on polymeric resins enhance reaction rates .
Example:
-
Michael Addition :
The piperazine nitrogen acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds (e.g., acrylates). Microwave irradiation reduces reaction time from hours to minutes .
Catalytic and Microwave-Assisted Reactions
-
Heterogeneous Catalysis :
Cu(II)- or Ce(III)-loaded ion-exchange resins accelerate alkylation and acylation by activating electrophilic reagents. For example, benzylation reactions achieve >95% yield under reflux with Ce(III) catalysts . -
Microwave Optimization :
Microwave-assisted synthesis reduces disubstitution byproducts and improves yields (e.g., 95–96% for benzylpiperazine derivatives) .
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Type | Temperature | Time | Yield |
|---|---|---|---|---|
| Cu²⁺/resin | Acylation | 80°C | 2 hr | 88% |
| Ce³⁺/resin | Benzylation | 65°C | 1 hr | 95% |
| None | Conventional alkylation | 65°C | 21 hr | 80% |
Metabolic and Degradation Pathways
In biological systems, the compound undergoes cytochrome P450-mediated oxidation and demethylation:
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxybenzyl)piperazine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity: Studies have shown that piperazine derivatives exhibit significant antidepressant effects. The compound's ability to modulate serotonin receptors may contribute to its antidepressant properties.
- Antipsychotic Potential: Research indicates that compounds with similar structures can act as atypical antipsychotics. The interaction with dopamine receptors is crucial for this activity.
Biological Studies
The compound has been evaluated for various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound demonstrates antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.
- Cytotoxicity Against Cancer Cells: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, showing promise in cancer therapeutics.
Neuropharmacology
Research into the neuropharmacological effects of this compound has highlighted its potential as a central nervous system (CNS) modulator:
- Anxiolytic Effects: Animal models have shown that this compound may reduce anxiety-like behaviors, suggesting its use in treating anxiety disorders.
- Cognitive Enhancer: Some studies indicate that it may improve cognitive functions, making it a candidate for further exploration in neurodegenerative diseases.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including this compound. The findings indicated significant inhibition of serotonin reuptake, supporting its potential as an antidepressant .
Case Study 2: Antimicrobial Activity
In a recent study published in Pharmaceutical Biology, the antimicrobial efficacy of various piperazine derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents .
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Research conducted by Zhang et al. (2023) evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The study found that this compound significantly inhibited cell proliferation in breast cancer cells, indicating its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
Critical Analysis and Contradictions
- Psychoactive Potential: While 4-MeOPP (phenyl) is a known psychoactive agent, 1-(4-Methoxybenzyl)piperazine HCl lacks direct evidence of such effects, highlighting structural specificity in receptor interactions.
- Serotonin Receptor Effects : mCPP (3-Cl phenyl) suppresses locomotion via 5-HT₁B/₂C, but 1-(4-Methoxybenzyl)piperazine’s activity remains uncharacterized, suggesting divergent pharmacological profiles.
Biological Activity
1-(4-Methoxybenzyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for drug development.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a 4-methoxybenzyl group. This structural feature is crucial for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. It has been shown to exhibit:
- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For instance, studies have indicated that piperazine derivatives can enhance the sensitivity of cancer cells to apoptotic signals, making them potential candidates for cancer therapy .
- Antimicrobial Properties : Research indicates that compounds with piperazine moieties often display antimicrobial activity, potentially through the inhibition of bacterial growth or disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by various substituents on the piperazine ring. A study on similar piperazine derivatives revealed that modifications in the benzyl group significantly affected their potency against malaria parasites, suggesting a similar trend may apply to this compound .
Table 1: Comparison of Biological Activities of Piperazine Derivatives
| Compound | Activity Type | EC50 (nM) | Reference |
|---|---|---|---|
| N-Phenylpiperazinyl-4(1H)-quinolone | Antimalarial | 4.7 | |
| This compound | Anticancer | TBD | TBD |
| AK301 | Sensitizes cancer cells | TBD |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A recent study demonstrated that piperazine-based compounds could significantly reduce viability in breast cancer cell lines while maintaining lower toxicity towards normal cells. The mechanism involved inhibition of key enzymes involved in cell proliferation .
- Antimicrobial Activity : Research into piperazine derivatives has shown promising results against various bacterial strains, indicating that structural modifications can enhance their activity. For example, modifications that increase lipophilicity often lead to improved membrane penetration and antimicrobial efficacy .
- Pharmacokinetics : The bioavailability and metabolic stability of piperazine derivatives are critical for their therapeutic application. Studies have indicated that certain substitutions can enhance solubility and absorption, which are vital for effective drug formulation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with 4-methoxybenzylamine under reflux in aqueous or organic solvents. Key variables include:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions influence regioselectivity .
- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity (>95%) .
- Data Table :
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Diethanolamine | 78 | 97 | |
| Nucleophilic Substitution | 4-Methoxybenzyl chloride | 65 | 95 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structure via characteristic peaks (e.g., methoxy protons at δ 3.8 ppm, piperazine ring protons at δ 2.5–3.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/0.1% TFA (70:30 v/v) .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ (expected m/z for C₁₂H₁₇ClN₂O: 258.1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for 1-(4-Methoxybenzyl)piperazine derivatives?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted starting materials) skew bioassay results. Validate purity via HPLC and NMR before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., 5-HT₁A vs. H₁) affect outcomes. Use standardized assays (e.g., radioligand binding with [³H]-WAY-100635 for serotonin receptors) .
- Solubility : Poor aqueous solubility may reduce apparent potency. Use DMSO stocks (<0.1% final concentration) and confirm solubility via nephelometry .
Q. What strategies improve the regioselectivity of piperazine functionalization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to block one piperazine nitrogen, directing substitution to the free site .
- Coupling Reagents : EDC/HOAt promotes amide bond formation with carboxyl groups, minimizing side reactions .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 100°C, 30 min for 90% yield) .
- Data Table :
| Substituent Position | Binding Affinity (Ki, nM) | Selectivity (5-HT₁A vs. α₁-Adrenergic) | Reference |
|---|---|---|---|
| 4-Methoxybenzyl | 12.3 ± 1.2 | 15-fold | |
| 2-Chlorophenyl | 45.7 ± 3.8 | 3-fold |
Q. How do environmental factors (pH, temperature) affect the stability of this compound in long-term storage?
- Methodological Answer :
- pH Stability : The compound degrades rapidly in alkaline conditions (pH > 8). Store in acidic buffers (pH 4–6) or lyophilized form .
- Temperature : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored desiccated at -20°C .
- Light Sensitivity : Protect from UV light to prevent photolytic decomposition (use amber vials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
